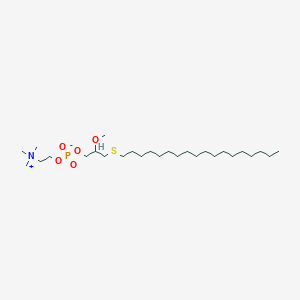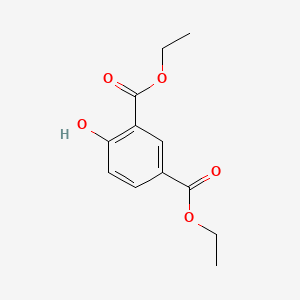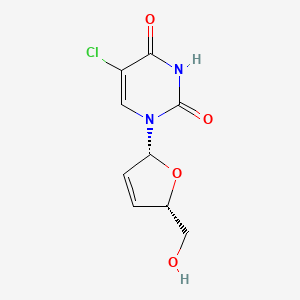
5-Chloro-2',3'-didehydro-2',3'-dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine is a synthetic nucleoside analog It is structurally related to uridine, a naturally occurring nucleoside, but has been chemically modified to include a chlorine atom at the 5-position and a double bond between the 2’ and 3’ carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine typically involves multiple steps, starting from uridine. The process includes selective chlorination at the 5-position, followed by the introduction of a double bond between the 2’ and 3’ carbon atoms. The reaction conditions often require the use of strong chlorinating agents and specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond between the 2’ and 3’ carbon atoms.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-chloro-2’,3’-didehydro-2’,3’-dideoxyuridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential antiviral properties, particularly against HIV, making it a candidate for drug development.
Industry: The compound is used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of 5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine involves its incorporation into viral DNA during replication. The presence of the chlorine atom and the double bond disrupts the normal function of the viral DNA, inhibiting its replication and reducing the viral load. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Didehydro-2’,3’-dideoxyuridine: Lacks the chlorine atom at the 5-position.
5-Fluoro-2’,3’-didehydro-2’,3’-dideoxyuridine: Contains a fluorine atom instead of chlorine.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position.
Uniqueness
5-Chloro-2’,3’-didehydro-2’,3’-dideoxyuridine is unique due to the presence of the chlorine atom at the 5-position, which enhances its antiviral activity compared to its analogs. The double bond between the 2’ and 3’ carbon atoms also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
120815-05-6 |
|---|---|
Molecular Formula |
C9H9ClN2O4 |
Molecular Weight |
244.63 g/mol |
IUPAC Name |
5-chloro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 |
InChI Key |
JYNQRQBBMYJMLF-CAHLUQPWSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


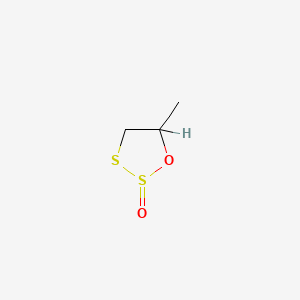
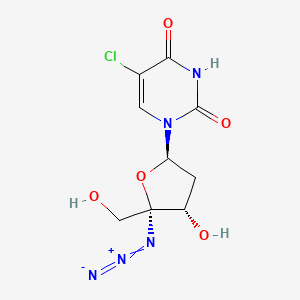
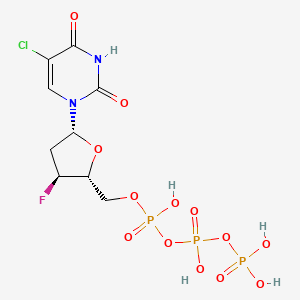
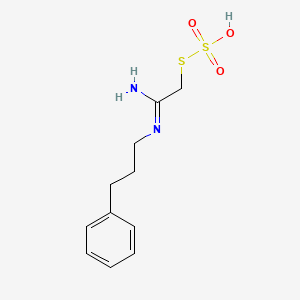

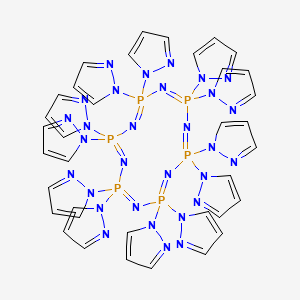
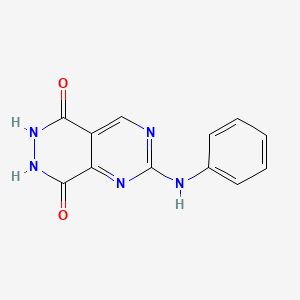
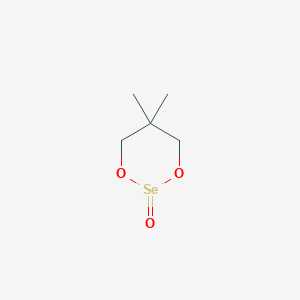
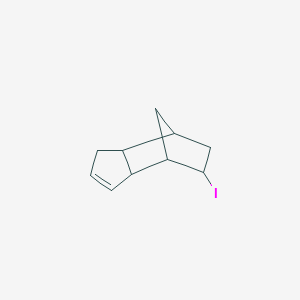
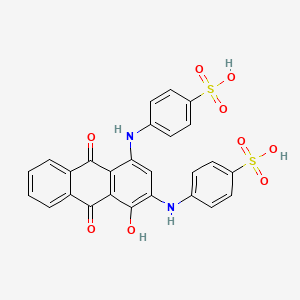
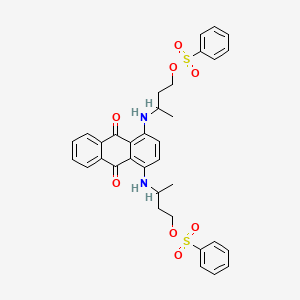
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
